[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZCKLSNHXCTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multistep Organic Synthesis
The synthesis generally involves the formation of the imidazo[2,1-b]thiadiazole core, followed by introduction of the ethylamine side chain, and subsequent salt formation with hydrochloric acid.
Formation of the heterocyclic core:
The core heterocycle is synthesized via cyclization reactions involving thiosemicarbazides, orthoformates, or related intermediates. For example, the reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of hydrochloric acid yields 2-alkylamino-1,3,4-thiadiazoles, which are precursors to the target compound.Introduction of the methyl group at the imidazole ring:
Methylation at specific positions on the heterocycle can be achieved via methylating agents like methyl iodide or dimethyl sulfate under controlled conditions, ensuring regioselectivity.Side chain attachment:
The ethylamine side chain is introduced through nucleophilic substitution or reductive amination reactions, often involving halogenated intermediates or activated derivatives.Salt formation:
The final step involves converting the free base into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous medium, ensuring high purity and stability.
Specific Synthesis Pathway
Based on literature, a representative synthetic route is as follows:
Research Findings and Data Tables
Reaction Yields and Conditions
Reaction Mechanisms
- Cyclization of thiosemicarbazide derivatives involves nucleophilic attack on orthoformate esters, followed by dehydration to form the thiadiazole ring.
- Methylation proceeds via nucleophilic substitution at the heterocyclic nitrogen or carbon positions, depending on the reagent and conditions.
- Side chain attachment typically involves nucleophilic substitution of halogenated intermediates or reductive amination, ensuring regioselectivity.
Notes on Synthesis Optimization and Scalability
- Use of continuous flow reactors can improve yield and reproducibility, especially for large-scale production.
- Purification often involves recrystallization from ethanol or acetonitrile, ensuring high purity suitable for biological testing.
- Reaction monitoring via TLC, NMR, and mass spectrometry is crucial for optimizing conditions and verifying product formation.
Summary of Key Research Findings
- The synthesis of heterocyclic compounds like [2-(2-Methylimidazo[2,1-b]thiadiazol-6-yl)ethyl]amine dihydrochloride relies heavily on cyclization reactions of thiosemicarbazide derivatives with orthoformates or related reagents,.
- Methylation and side chain attachment are achieved through nucleophilic substitution and reductive amination, respectively, under controlled conditions.
- Final salt formation with hydrochloric acid ensures compound stability and solubility, facilitating subsequent biological applications.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can yield thiols or amines
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Various substituted imidazo-thiadiazoles
Scientific Research Applications
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules
Biology: Studying its interactions with biological macromolecules
Medicine: Potential therapeutic applications due to its bioactive properties
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Modulation: Binding to receptors and affecting signal transduction pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | LogP | CAS Number | Purity | Salt Form |
|---|---|---|---|---|---|---|---|
| [Target] [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride | Imidazo[2,1-b][1,3,4]thiadiazole | Ethylamine (C₂H₄NH₂) | 267.18 | ~0.5* | 1268982-24-6 | ≥95% | Dihydrochloride |
| [(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride hydrate | Imidazo[2,1-b][1,3,4]thiadiazole | Methylamine (CH₂NH₂) | 259.16 | 0.18 | 933734-68-0 | 95% | Dihydrochloride hydrate |
| 2-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride | Imidazo[2,1-b][1,3]thiazole | Ethylamine (C₂H₄NH₂) | 205.71 | Not reported | 1797941-14-0 | Not reported | Hydrochloride |
| [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]amine dihydrochloride | Imidazo[2,1-b][1,3]thiazole | Ethylamine + 2,3-dimethyl | 267.20* | Not reported | 1177309-80-6 | 99% | Dihydrochloride |
Notes:
- Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for bioavailability in drug development .
Commercial and Regulatory Information
- Availability : The target compound is sold by suppliers like Combi-Blocks Inc. and ECHEMI, with prices ranging from $50–100/g depending on quantity .
Biological Activity
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride, with CAS number 1332528-50-3, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in antibacterial applications.
The molecular formula of this compound is , with a molecular weight of 269.19 g/mol. The compound features a thiadiazole ring, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylimidazo[2,1-b][1,3,4]thiadiazole with an appropriate ethyl amine under controlled conditions. The resulting product is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including those bearing thiadiazole moieties. The compound has shown promising results against various bacterial strains:
- Mechanism of Action : The antibacterial activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.
- Case Studies :
- In a study evaluating multiple imidazole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against Gram-positive bacteria and multidrug-resistant strains .
- Importantly, compound 13e from this series exhibited no cytotoxicity against HepG2 cells even at high concentrations (100 μM), indicating a favorable safety profile for further development .
Cytotoxicity and Hemolysis
The assessment of cytotoxic effects is critical for evaluating the safety of new antibacterial agents. In vitro tests have shown that this compound does not induce hemolysis at concentrations up to 20 μM. This suggests a selective toxicity profile that spares human cells while targeting bacterial pathogens .
Research Findings
| Study | Findings | MIC (μg/mL) | Cytotoxicity |
|---|---|---|---|
| Study A | Strong activity against Gram-positive bacteria | 1-4 | No cytotoxicity at 100 μM |
| Study B | Effective against multidrug-resistant strains | Varies | No hemolysis at 20 μM |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify proton environments and carbon frameworks, with characteristic shifts for the thiadiazole ring (δ 7.5–8.5 ppm) and ethylamine side chain (δ 2.8–3.2 ppm) .
- X-ray Crystallography : Determines absolute configuration and crystal packing, critical for understanding intermolecular interactions (e.g., hydrogen bonding in dihydrochloride salts) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> ion) and fragmentation patterns .
Advanced: What experimental designs are recommended for evaluating its biological activity against cancer targets?
Q. Methodological Answer :
- In vitro assays :
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Target inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- In silico docking : Molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets or allosteric sites .
- Dose-response studies : Gradient concentrations (0.1–100 µM) to establish potency and selectivity indices against non-cancerous cells (e.g., HEK293) .
Advanced: How should researchers address contradictions in reported biological activity data?
Q. Methodological Answer :
- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, serum concentration) to rule out protocol variability .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic activation .
- Structural analogs comparison : Test derivatives (e.g., varying substituents on the thiadiazole ring) to isolate structure-activity relationships (SAR) .
Basic: What are the stability and storage requirements for this compound?
Q. Methodological Answer :
- Stability : Susceptible to hydrolysis in aqueous solutions; store lyophilized at -20°C under inert gas (N2 or Ar) .
- Analytical monitoring : Regular HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free amine or thiadiazole ring cleavage) .
Advanced: How to design a study investigating its mechanism of action in antimicrobial resistance?
Q. Methodological Answer :
- Bacterial strains : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, with multidrug-resistant (MDR) isolates .
- Synergy assays : Check potentiation with β-lactams or fluoroquinolones using checkerboard MIC assays .
- Resistance induction : Serial passaging in sub-MIC concentrations to assess resistance development .
Advanced: What computational approaches are suitable for SAR studies?
Q. Methodological Answer :
- QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO) and steric descriptors with activity data .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) to identify critical residues .
Basic: What solvents and conditions are optimal for its solubility in pharmacological assays?
Q. Methodological Answer :
- Polar aprotic solvents : DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media .
- pH adjustment : Use citrate buffer (pH 4–5) to enhance solubility of the dihydrochloride salt .
Advanced: How to assess environmental fate in ecotoxicological studies?
Q. Methodological Answer :
- Degradation studies : UV-Vis monitoring of photolysis (λ = 254 nm) or hydrolysis (pH 7–9) .
- Bioaccumulation : Use Daphnia magna or zebrafish models to measure BCF (bioconcentration factor) .
Advanced: What strategies mitigate toxicity in preclinical development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
